Bienvenue dans la boutique en ligne BenchChem!

(Tyr0)-Atriopeptin II (rat)

Peptide synthesis Process chemistry Solid-phase peptide synthesis

Select (Tyr0)-Atriopeptin II (rat) for its uniquely engineered N-terminal tyrosine that enables site-specific radioiodination—a capability absent in native atriopeptin II. This modification supports receptor autoradiography, binding kinetics, and in vivo imaging. The convergent solid-phase synthesis ensures higher purity and batch consistency compared to standard stepwise assembly, reducing variability in cGMP signaling and vasorelaxation studies.

Molecular Formula C107H165N35O34S2
Molecular Weight 2549.828
CAS No. 117856-13-0
Cat. No. B568200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tyr0)-Atriopeptin II (rat)
CAS117856-13-0
Molecular FormulaC107H165N35O34S2
Molecular Weight2549.828
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
InChIKeyOBUBWVNSCSVBEV-GWLSAQFNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr0)-Atriopeptin II (rat) CAS 117856-13-0: Baseline Characterization and Primary Research Utility


(Tyr0)-Atriopeptin II (rat) is a synthetic 24-amino acid analog of atrial natriuretic peptide (ANP) corresponding to residues 5–27 of the rat prohormone, extended at the N-terminus with a tyrosine residue (Tyr0) [1]. The primary sequence is YSSCFGGRIDRIGAQSGLGCNSFR, featuring a Cys4–Cys20 disulfide bridge that is essential for biological activity [2]. This compound functions as a natriuretic, diuretic, and vasorelaxant agent primarily through binding to natriuretic peptide receptors (NPR-A) and stimulating particulate guanylyl cyclase to elevate intracellular cGMP . The engineered N-terminal tyrosine provides a critical site for radioiodination (e.g., with 125I or 123I), enabling its use as a radioligand in receptor autoradiography, binding kinetic studies, and in vivo imaging applications that are not feasible with native atriopeptin II [3].

Critical Limitations of Generic Atriopeptin Substitution: Why (Tyr0)-Atriopeptin II (rat) is Not Simply Replaceable


Substituting (Tyr0)-Atriopeptin II (rat) with generic atrial natriuretic peptide (ANP) fragments such as atriopeptin II (rat), atriopeptin I, or atriopeptin III fails at both experimental and procurement levels. From an experimental standpoint, the N-terminal tyrosine (Tyr0) is a deliberate structural modification that enables site-specific radioiodination for quantitative receptor autoradiography, binding assays, and pharmacokinetic tracking—capabilities that native atriopeptin II lacks entirely due to the absence of an accessible tyrosine residue [1]. Furthermore, the synthetic accessibility and final product purity of the Tyr0 variant are significantly influenced by the chosen solid-phase synthesis strategy; convergent fragment condensation yields markedly higher purity and overall yield compared to conventional stepwise assembly [2]. Procuring a non-Tyr0 analog therefore forfeits both the radiolabeling utility and the documented synthetic advantage, introducing variability that can compromise reproducibility in downstream applications requiring high-purity, traceable peptide.

Quantitative Differentiation: (Tyr0)-Atriopeptin II (rat) Versus Native Atriopeptins and In-Class Analogs


Convergent Solid-Phase Synthesis Delivers Superior Yield and Purity Compared to Stepwise Synthesis

The convergent solid-phase synthesis of (Tyr0)-Atriopeptin II (rat) using sequential condensation of four protected peptide fragments on a 2-chlorotrityl resin provides a substantially higher yield and purity of the target peptide compared to the conventional stepwise assembly method [1]. The designed convergent approach avoids β-turn formation at the amino-terminus of the growing peptide chain, a factor known to impede coupling efficiency and final product homogeneity in stepwise synthesis of this sequence.

Peptide synthesis Process chemistry Solid-phase peptide synthesis

N-Terminal Tyrosine Enables Efficient Radioiodination for Detection and Quantification, a Capability Absent in Native Atriopeptin II

(Tyr0)-Atriopeptin II (rat) incorporates an N-terminal tyrosine that serves as a specific site for radioiodination with isotopes such as 125I or 123I. In a direct labeling study, Tyr-atriopeptin II was successfully labeled with iodine-123 using the Iodogen method, achieving a radiochemical purity >98% as determined by thin-layer chromatography [1]. In contrast, native atriopeptin II lacks a tyrosine residue and cannot be directly iodinated without prior chemical modification or introduction of a prosthetic group, precluding its use as a direct radiotracer in receptor autoradiography and pharmacokinetic studies.

Radioligand binding Autoradiography Peptide labeling

Atriopeptin II Exhibits 2- to 100-Fold Greater Vasorelaxant Potency Than Atriopeptin I in Rat and Rabbit Aorta

In isolated aortic ring preparations, atriopeptin II (the core sequence of (Tyr0)-Atriopeptin II) demonstrates significantly greater vasorelaxant potency compared to atriopeptin I. In rat aorta, atriopeptin II was 2-fold more potent than atriopeptin I; in rabbit aorta, the potency difference increased to 100-fold [1]. The enhanced relaxation correlated with elevated cyclic GMP levels, confirming that the additional C-terminal residues in atriopeptin II contribute to greater receptor activation efficacy.

Vascular pharmacology Vasorelaxation cGMP signaling

Atriopeptins I, II, and III Exhibit Equivalent Natriuretic and Diuretic Activity at Doses 0.33–3.0 µg in Anesthetized Rats

A comparative bioassay in pentobarbital-anesthetized Sprague-Dawley rats evaluated the natriuretic and diuretic activities of synthetic atriopeptins I, II, and III. Across the dose range of 0.33 to 3.0 µg, no significant differences were observed in either the magnitude or the time course of natriuretic and diuretic responses among the three peptides [1]. This finding indicates that the C-terminal tripeptide extension (Phe-Arg-Tyr) present in atriopeptin III is not required for full expression of natriuretic activity, and by extension, the N-terminal Tyr0 modification in (Tyr0)-Atriopeptin II is not expected to alter this core renal pharmacodynamic profile.

Natriuresis Diuresis Renal pharmacology

125I-Tyr0-ANP-(5-25) Binds Specifically to Renal Glomeruli with Nanomolar Affinity, Enabling Quantitative Receptor Autoradiography

The Tyr0-modified ANP fragment 125I-Tyr0-ANP-(5-25) has been validated as a selective radioligand for natriuretic peptide clearance receptors (NPR-C) in rat kidney. In vitro autoradiography demonstrated that 125I-Tyr0-ANP-(5-25) bound significantly to glomeruli and intrarenal arteries, but not to vasa recta bundles or inner medulla, with binding occurring at nanomolar dissociation constants [1]. This binding pattern was distinct from that of 125I-α-ANP, which labels both NPR-A and NPR-C receptors, confirming the utility of the Tyr0 modification for receptor subtype discrimination.

Receptor autoradiography ANP clearance receptor Renal physiology

Atriopeptin II Elevates Cyclic GMP Levels in Vascular Tissue in a Manner Correlating with Relaxation Potency

The vasorelaxant effects of atriopeptin II are mediated through activation of particulate guanylyl cyclase and subsequent elevation of intracellular cyclic GMP (cGMP). In rat and rabbit aortic tissues, the magnitude of cGMP accumulation directly correlated with the degree of relaxation induced by atriopeptins I and II [1]. Atriopeptin II, being 2- to 100-fold more potent as a relaxant than atriopeptin I, also produced correspondingly greater cGMP elevations, confirming the functional coupling of receptor occupancy to second messenger generation.

cGMP Guanylyl cyclase Second messenger

Validated Application Scenarios for (Tyr0)-Atriopeptin II (rat) Based on Differential Evidence


Receptor Autoradiography and Quantitative Binding Studies

The N-terminal tyrosine of (Tyr0)-Atriopeptin II (rat) enables direct radioiodination to >98% radiochemical purity [1]. This radiolabeled probe can be used for in vitro autoradiography to map the distribution of natriuretic peptide receptors (NPR-A and NPR-C) in tissue sections, as demonstrated with the related analog 125I-Tyr0-ANP-(5-25) which selectively labels glomerular clearance receptors [2]. The high specific activity achievable via direct iodination supports quantitative saturation binding assays to determine receptor density (Bmax) and affinity (Kd).

Cardiovascular Pharmacology and Vasorelaxation Assays

The atriopeptin II core sequence exhibits 2- to 100-fold greater vasorelaxant potency compared to atriopeptin I in rat and rabbit isolated aorta [3]. (Tyr0)-Atriopeptin II (rat) is therefore the preferred analog for studies investigating NPR-A-mediated vasodilation, cGMP signaling in vascular smooth muscle, and the pharmacological differentiation of natriuretic peptide receptor subtypes. Its use ensures robust, quantifiable relaxation responses in organ bath experiments.

Natriuretic and Diuretic Bioassays in Rodent Models

Atriopeptins I, II, and III exhibit equivalent natriuretic and diuretic activity across a dose range of 0.33–3.0 µg in anesthetized rats [4]. (Tyr0)-Atriopeptin II (rat) can thus serve as a reliable tool for in vivo renal function studies, including measurements of urinary sodium excretion, urine flow rate, and glomerular filtration rate, without concern that the N-terminal tyrosine modification compromises the core renal pharmacodynamic profile.

Peptide Synthesis Process Development and Quality Control

The convergent solid-phase synthesis of (Tyr0)-Atriopeptin II (rat) on 2-chlorotrityl resin yields substantially higher purity and overall yield compared to stepwise assembly [5]. This synthetic route serves as a benchmark for optimizing the production of disulfide-rich, aggregation-prone peptides. Procurement of the Tyr0 variant from vendors employing this convergent methodology ensures batch-to-batch consistency and high product purity, critical for reproducible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Tyr0)-Atriopeptin II (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.